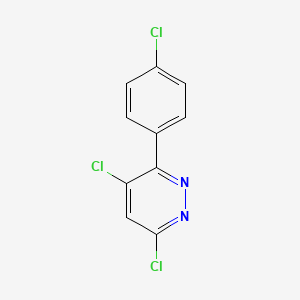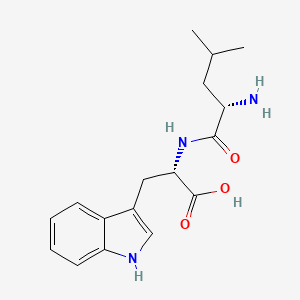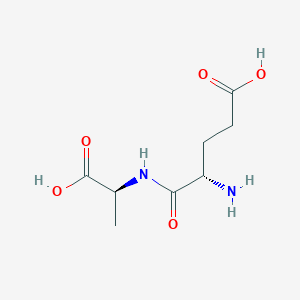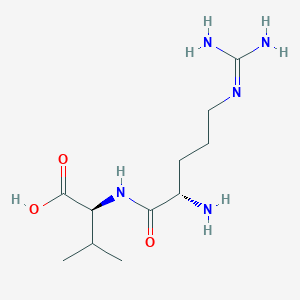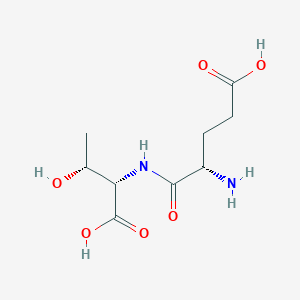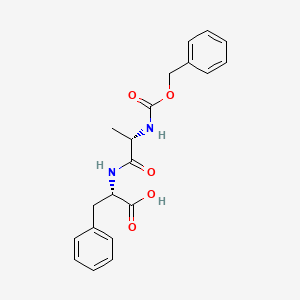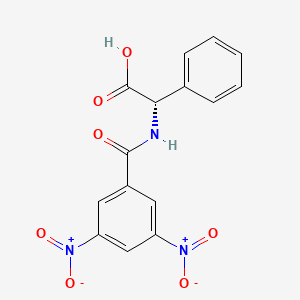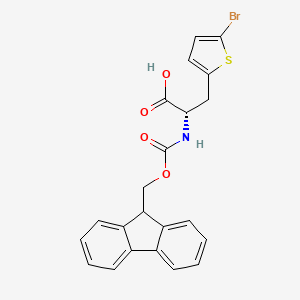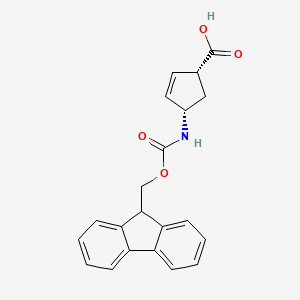
Isoquinoline-5-carbaldehyde
Overview
Description
Isoquinoline-5-carbaldehyde, also known as Isoquinoline-5-carboxaldehyde, is a heterocyclic compound . It has a molecular formula of C10H7NO and a molecular weight of 157.17 . It is a yellow to light brown powder .
Synthesis Analysis
Isoquinoline-5-carbaldehyde can be synthesized through the direct conversion of heteroaryl-carboxaldehydes to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a significant part of the synthesis process .Molecular Structure Analysis
The molecular structure of Isoquinoline-5-carbaldehyde consists of a benzene ring fused with a pyridine ring . The SMILES string representation is [H]C(=O)c1cccc2cnccc12 .Chemical Reactions Analysis
The primary chemical reaction involving Isoquinoline-5-carbaldehyde is its conversion to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a key step in the synthesis of Isoquinoline-5-carbaldehyde .Physical And Chemical Properties Analysis
Isoquinoline-5-carbaldehyde is a solid substance with a melting point of 116-120 °C . It is sensitive to air . The compound is also hygroscopic .Scientific Research Applications
1. Synthesis and Biological Evaluation
Research on the chemistry of Isoquinoline-5-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, has been significant. Recent advancements involve the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-core heterocyclic systems. The biological evaluation of these compounds has been a key focus, illustrating their potential in various applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
2. Cooperative Catalysis
The use of Isoquinoline-5-carbaldehyde derivatives in catalysis has been explored, such as in the reaction of N′-(2-alkynylbenzylidene)hydrazide with 2-vinyloxirane. This process is facilitated by a silver(I)–rhodium(I) cooperative catalysis, demonstrating the compound's role in efficient synthetic routes (Liu et al., 2013).
3. Isoquinoline Synthesis via Palladium Catalysis
Research has shown that 3-Bromopyridine-4-carbaldehyde can be tethered with electron-withdrawing group substituted alkenes via Heck coupling followed by aldol reaction under a palladium catalytic system. This method affords corresponding isoquinolines, highlighting the utility of Isoquinoline-5-carbaldehyde in synthesizing complex organic structures (Cho & Patel, 2006).
4. Applications in Azaarenes Synthesis
Isoquinoline-5-carbaldehyde has been utilized in the synthesis of polycyclic azaarenes. This involves treating aromatic aldehydes with acetals of 2-aminoethanal, leading to the formation of compounds like benzo[F]isoquinoline and benzo[H]isoquinoline, which are valuable in chemical research and potentially in pharmaceuticals (Hewlins & Salter, 2007).
5. Isoquinoline Alkal
oids in Drug DesignIsoquinoline alkaloids, including derivatives of Isoquinoline-5-carbaldehyde, are significant in biomedical research and drug discovery due to their pharmacological and biological properties. These compounds, although their molecular targets are not fully delineated, show potential anticancer properties. The structural and energetic aspects of their interaction with nucleic acids are being elucidated, offering guidelines for new drug designs (Bhadra & Kumar, 2011).
6. Synthesis of Complex Heterocyclic Compounds
Isoquinoline-5-carbaldehyde plays a role in synthesizing complex heterocyclic compounds, such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This involves one-pot, multi-component reactions, demonstrating the compound's utility in creating diverse and complex molecular architectures, which are important in both pharmaceuticals and materials science (Maleki, 2014).
7. Antimicrobial and Antitumor Activities
Isoquinoline N-oxide alkaloids, related to Isoquinoline-5-carbaldehyde, have shown significant antimicrobial, antibacterial, antitumor, and other activities. The structural, origins, and reported biological activities of these alkaloids have been extensively researched, highlighting their importance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Safety and Hazards
Isoquinoline-5-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Future Directions
Isoquinoline compounds, including Isoquinoline-5-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are considered a core template in drug design . Therefore, future research may focus on exploring the medicinal potential and pharmacological applications of Isoquinoline-5-carbaldehyde .
Mechanism of Action
Target of Action
Isoquinoline-5-carbaldehyde is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Mode of Action
It’s known that it can be used for the direct conversion of heteroaryl-carboxaldehydes to acetonitriles . This conversion is achieved by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction .
Biochemical Pathways
The conversion of heteroaryl-carboxaldehydes to acetonitriles suggests that it may play a role in the metabolism of these compounds .
Result of Action
Its role in the conversion of heteroaryl-carboxaldehydes to acetonitriles suggests it may influence the levels of these compounds in the cell .
Action Environment
It’s known that the compound is air sensitive , which suggests that exposure to air could potentially affect its stability and efficacy.
properties
IUPAC Name |
isoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSABOCKMOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426879 | |
| Record name | isoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-carbaldehyde | |
CAS RN |
80278-67-7 | |
| Record name | isoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound derived from 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde interact with Al3+ ions, and what are the downstream effects?
A1: The research paper describes the synthesis of a Schiff base fluorescent probe, NBP. This probe is synthesized using 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde as a starting material. Upon interaction with Al3+ ions, NBP exhibits a selective response. This interaction leads to a noticeable color change visible to the naked eye and a significant increase in fluorescence. The researchers propose that two NBP molecules bind to one Al3+ ion, forming a complex. This complexation is likely driven by the chelating ability of the Schiff base moiety within the NBP structure, where the oxygen and nitrogen atoms donate electrons to the Al3+ ion. The binding of Al3+ alters the electronic configuration of the NBP molecule, resulting in the observed changes in color and fluorescence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
